molecular formula C14H21N3O2 B11223540 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide

Cat. No.: B11223540
M. Wt: 263.34 g/mol
InChI Key: AQOOKXMOMFNHST-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure This compound is part of a class of heterocyclic compounds that contain a cycloheptane ring fused with a pyridazine ring

Preparation Methods

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide involves multiple steps. One common synthetic route includes the reaction of a cycloheptanone derivative with hydrazine to form the pyridazine ring. This intermediate is then reacted with an acylating agent, such as isopropyl chloroacetate, under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the isopropyl group.

    Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(propan-2-yl)acetamide include other heterocyclic compounds with fused ring systems, such as:

These compounds share structural similarities but differ in their specific functional groups and ring systems, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C14H21N3O2/c1-10(2)15-13(18)9-17-14(19)8-11-6-4-3-5-7-12(11)16-17/h8,10H,3-7,9H2,1-2H3,(H,15,18)

InChI Key

AQOOKXMOMFNHST-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=C2CCCCCC2=N1

Origin of Product

United States

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